molecular formula C26H28N4O2 B2463034 N-(4-butylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923202-24-8

N-(4-butylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2463034
CAS RN: 923202-24-8
M. Wt: 428.536
InChI Key: SCRICWORVJNOQH-UHFFFAOYSA-N
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Description

“N-(4-butylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a complex organic compound. It contains a pyrazolo[4,3-c]pyridine core, which is a type of fused pyridine derivative. Fused pyridine derivatives are of increasing interest in drug design and medicinal chemistry due to their wide range of pharmacological effects .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Pyrazolo[4,3-c]pyridine derivatives have drawn attention due to their diverse biological activities. Researchers have explored their potential as drug candidates in several areas:

Catalysis and Multicomponent Reactions

Magnetic nanoparticles functionalized with pyrazolo[4,3-c]pyridine derivatives have been investigated as catalysts in chemical reactions. These nano-catalysts offer advantages such as high surface area, easy separation using an external magnet, and simple preparation. Specifically, they have been employed in multicomponent reactions for the synthesis of pyridine derivatives .

Heterocyclic Chemistry

Pyrazolo[4,3-c]pyridines belong to the class of heterocyclic compounds. Their unique structure and reactivity make them valuable building blocks in organic synthesis. Researchers explore their use in designing novel materials, ligands, and functional molecules .

Antiproliferative Activity

Certain 2,4,6,7-tetrasubstituted pyrazolo[4,3-c]pyridines have demonstrated antiproliferative activity. These compounds could be relevant in cancer research and drug development .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many pyridine derivatives display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

properties

IUPAC Name

N-(4-butylphenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2/c1-3-5-9-19-12-14-20(15-13-19)27-25(31)22-17-29(16-4-2)18-23-24(22)28-30(26(23)32)21-10-7-6-8-11-21/h6-8,10-15,17-18H,3-5,9,16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRICWORVJNOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

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